molecular formula C11H18O3 B11902802 Ethyl 5-(3-oxocyclobutyl)pentanoate CAS No. 1019842-26-2

Ethyl 5-(3-oxocyclobutyl)pentanoate

Cat. No.: B11902802
CAS No.: 1019842-26-2
M. Wt: 198.26 g/mol
InChI Key: IHJRHQKNFSPYRT-UHFFFAOYSA-N
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Description

Ethyl 5-(3-oxocyclobutyl)pentanoate ( 1019842-26-2) is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This ester is characterized by a pentanoate chain linked to a 3-oxocyclobutyl ring, a structure that classifies it among cyclobutane derivatives. Cyclobutanes are a significant class of compounds in medicinal chemistry, with several FDA-approved drugs incorporating this ring system due to its influence on a molecule's three-dimensional shape and metabolic stability . The presence of both the ester and the ketone functional groups on the cyclobutane ring makes this molecule a versatile bifunctional synthetic intermediate . The carbonyl group on the cyclobutane is an electrophilic site amenable to nucleophilic attack or capable of being converted into other functional groups, while the ethyl ester can be hydrolyzed to the corresponding acid or used in condensation reactions. This reactivity profile suggests its primary research value lies in organic synthesis and medicinal chemistry , where it can serve as a building block for the construction of more complex molecules, particularly those exploring the properties of the strained cyclobutane ring . Researchers can employ this compound in the synthesis of novel compounds for applications in areas such as drug discovery and materials science. The compound should be stored at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1019842-26-2

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 5-(3-oxocyclobutyl)pentanoate

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)6-4-3-5-9-7-10(12)8-9/h9H,2-8H2,1H3

InChI Key

IHJRHQKNFSPYRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1CC(=O)C1

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 5 3 Oxocyclobutyl Pentanoate

Retrosynthetic Analysis of the Ethyl 5-(3-oxocyclobutyl)pentanoate Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, more readily available precursors.

The 3-oxocyclobutyl moiety can be considered a cyclic beta-keto ester analogue. A primary disconnection breaks the bond between the cyclobutane (B1203170) ring and the pentanoate side chain. This suggests a coupling of a cyclobutyl synthon with a pentanoate synthon. Another approach involves the disconnection of the beta-keto ester itself, which can be a valuable strategy in organic synthesis. youtube.com The presence of a 1,3-dicarbonyl relationship can lend itself to aldol-type reactions, while a 1,5-relationship, as seen between the ketone and the ester in the target molecule, often suggests a conjugate addition pathway. youtube.com

A convergent synthesis, where different parts of the molecule are synthesized separately before being joined, is often advantageous. For this compound, this involves the preparation of a 3-oxocyclobutyl fragment and a pentanoate fragment. The cyclobutane moiety is an attractive three-dimensional scaffold in fragment-based drug discovery. nih.gov The synthesis can be designed to allow for diversification at various points, a key feature in developing fragments. nih.gov

Synthesis of Precursors and Strategic Functional Group Interconversions Leading to this compound

The successful synthesis hinges on the efficient preparation of key building blocks and their subsequent chemical transformations.

The construction of the cyclobutane ring is a significant challenge in organic synthesis. Methods like [2+2] cycloadditions and ring contractions of larger rings are commonly employed. acs.org The synthesis of stereochemically defined cyclobutane compounds remains a considerable challenge, making them underrepresented in chemical libraries. calstate.edu Starting from materials like 3-oxocyclobutane carboxylic acid, various derivatizations such as reductions and Wittig reactions can be performed. calstate.edu

Table 1: Synthetic Routes to 3-Oxocyclobutyl Building Blocks

Starting MaterialReaction TypeKey ReagentsProduct
Alkene + Ketene[2+2] CycloadditionDichloroketene, then ZnSubstituted Cyclobutanone (B123998)
PyrrolidineRing ContractionIodonitreneSubstituted Cyclobutane
3-Oxocyclobutane carboxylic acidAmide formation, then derivatizationCDI, (NH₄)₂CO₃, BH₃·THFDerivatized Cyclobutane

This table is generated based on general synthetic methods for cyclobutanes and may not represent the exact synthesis of the immediate precursor for the title compound.

The pentanoic acid portion of the molecule must be functionalized to allow for coupling with the cyclobutyl fragment. Carboxylic acids can be converted to various derivatives like esters or amides to facilitate these reactions. thermofisher.com For instance, a carboxylic acid can be activated and coupled to an amine or alcohol. thermofisher.com Decarboxylative coupling reactions, where a carboxylic acid is reacted with an organic halide, offer a modern strategy for carbon-carbon bond formation. wikipedia.org

Direct Synthetic Routes and Key Reaction Pathways for this compound

Direct routes aim to assemble the final molecule in fewer steps. One approach is the palladium-catalyzed reaction of allylic esters of beta-keto esters, which can generate palladium enolates that undergo various transformations. nih.gov Another strategy involves the acylation of an organometallic reagent with a derivative of a dicarboxylic acid. For example, a tryptanthrin (B1681603) derivative containing a dicarboxylic acid residue was synthesized via acylation. mdpi.com

Table 2: Potential Direct Coupling Reactions

Cyclobutyl PrecursorPentanoate PrecursorCoupling TypeCatalyst/Reagents
3-Oxocyclobutylboronic acidEthyl 5-halopentanoateSuzuki CouplingPalladium catalyst, Base
3-HalocyclobutanoneEthyl 5-zinciopentanoateNegishi CouplingPalladium or Nickel catalyst
3-Oxocyclobutanecarboxylic acidEthyl 5-aminopentanoateAmide CouplingCarbodiimide (e.g., EDAC)

This table presents hypothetical coupling strategies based on common cross-coupling reactions and does not represent experimentally verified syntheses of the title compound.

Alkylation Strategies Involving Enolates of Beta-Keto Esters

The formation of the carbon skeleton, particularly the attachment of the pentanoate chain to a precursor of the cyclobutyl ring, can be effectively achieved through the alkylation of enolates derived from beta-keto esters. These methods are foundational in organic synthesis for their ability to create new carbon-carbon bonds.

The acetoacetic ester synthesis provides a classic and versatile framework for the preparation of ketones. ucalgary.ca In a synthetic route towards this compound, an analog of ethyl acetoacetate (B1235776) can be employed where the acetyl group is replaced by a cyclobutyl-containing moiety. The core principle involves the deprotonation of the α-carbon, which is acidic due to the presence of two flanking carbonyl groups, to form a stabilized enolate. fiu.edu

This nucleophilic enolate can then react with an appropriate electrophile, such as a halo-substituted pentanoate ester, in an SN2 reaction to form the desired C-C bond. vanderbilt.edu The sequence involves three main steps:

Enolate Formation: A base, typically sodium ethoxide, is used to deprotonate the active methylene (B1212753) group of the β-keto ester. ucalgary.ca

Alkylation: The resulting enolate attacks an alkyl halide, displacing the halide and forming a new carbon-carbon bond. libretexts.org

Hydrolysis and Decarboxylation: The alkylated product is then hydrolyzed and heated, leading to decarboxylation to yield the final ketone. ucalgary.ca

This strategy allows for the construction of the substituted ketone functionality inherent in the target molecule.

Controlling the regioselectivity of alkylation is critical, especially when dealing with unsymmetrical ketones that can form multiple, distinct enolates. researchgate.net For a precursor to this compound, it is essential to ensure that alkylation occurs at the desired position. Modern protocols employ specific reaction conditions to govern the formation of either the kinetic or thermodynamic enolate.

Kinetic enolates, which are formed faster, are typically generated at low temperatures with strong, sterically hindered bases like lithium diisopropylamide (LDA). libretexts.org Thermodynamic enolates, which are more stable, are favored under conditions that allow for equilibration, such as using a weaker base like potassium tert-butoxide. The choice of base and reaction conditions is paramount for directing the alkylation to the correct carbon atom, thereby preventing the formation of undesired isomers. researchgate.net Phase-transfer catalysis has also emerged as a powerful method for achieving highly enantioselective α-alkylation of cyclic β-keto esters, offering an alternative to transition metal-based systems. rsc.org

Table 1: Comparison of Bases for Regioselective Enolate Formation

Base Typical Conditions Resulting Enolate Characteristics
Lithium Diisopropylamide (LDA) THF, -78 °C Kinetic Forms faster, less substituted
Potassium tert-butoxide t-BuOH, Room Temp Thermodynamic More stable, more substituted
Sodium Ethoxide Ethanol (B145695) Thermodynamic Suitable for acidic β-dicarbonyls

Cycloaddition Reactions and Ring-Forming Methodologies for the Cyclobutyl Moiety

The construction of the strained four-membered cyclobutane ring is a significant synthetic challenge. baranlab.org Cycloaddition reactions, particularly [2+2] cycloadditions, are the most direct and common methods for forming such rings. nih.govnumberanalytics.com These reactions involve the combination of two components with 2π electrons to form a four-membered ring. numberanalytics.com

Methods for forming the cyclobutane core include:

Photochemical [2+2] Cycloaddition: This method involves the irradiation of two olefinic components, leading to the formation of a cyclobutane ring. It often proceeds via a triplet state, and sensitizers like acetone (B3395972) or benzophenone (B1666685) may be used. baranlab.org

Transition-Metal-Catalyzed [2+2] Cycloaddition: Various transition metals can catalyze the cycloaddition of alkenes, providing an alternative to photochemical methods and often with better control over selectivity. nih.gov

Intramolecular Ring Formation: For certain substrates, an intramolecular reaction, such as an aldol (B89426) condensation of a dicarbonyl compound, can be used to form the cyclic structure. youtube.com Another advanced strategy involves the rhodium-catalyzed intramolecular "cut-and-sew" reaction between a cyclobutanone and a tethered alkyne to build fused-ring systems. nih.gov

The choice of method depends on the available starting materials and the desired stereochemistry of the cyclobutane ring. nih.gov

Esterification and Transesterification Approaches for the Ethyl Pentanoate Component

The ethyl ester group in the target molecule can be introduced through several standard and advanced esterification techniques.

Fischer Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid, in this case, 5-(3-oxocyclobutyl)pentanoic acid, and an excess of ethanol. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). The reaction is an equilibrium process, and driving it towards the product often involves removing the water formed or using the alcohol as the solvent. chemguide.co.uk

Esterification using Activating Agents: For substrates that are sensitive to strong acids, milder methods are employed. Activating agents like di-tert-butyl dicarbonate (B1257347) ((BOC)₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification of carboxylic acids with alcohols under neutral conditions. lookchem.com

Transesterification: An alternative approach involves the conversion of a different ester, such as a methyl or benzyl (B1604629) ester, into the desired ethyl ester. This transesterification reaction can be catalyzed by acids or bases. Recently, heterogeneous catalysts, such as copper-deposited vanadium(V) oxide, have been developed for efficient transesterification under recyclable conditions. nih.gov

Table 2: Overview of Esterification Methods

Method Reagents Conditions Advantages
Fischer Esterification Carboxylic Acid, Ethanol, H₂SO₄ Heat, Equilibrium Atom economical, simple reagents masterorganicchemistry.comchemguide.co.uk
(BOC)₂O/DMAP Carboxylic Acid, Ethanol, (BOC)₂O, DMAP Mild, Room Temp to 50 °C High functional group tolerance lookchem.com
Transesterification Methyl Ester, Ethanol, Catalyst (e.g., NaOEt) Varies with catalyst Useful for converting existing esters nih.gov

Oxidative Transformations in the Overall Synthetic Pathway

Oxidative reactions can be crucial at various stages in the synthesis of this compound. A key transformation is the oxidation of a precursor alcohol to form the ketone functionality within the cyclobutane ring. For instance, a cyclobutanol (B46151) intermediate can be oxidized to the corresponding cyclobutanone.

Common oxidative methods include:

Chromium-based Reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent are effective for oxidizing secondary alcohols to ketones.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. It is known for its mild conditions.

Dess-Martin Periodinane (DMP): This is a hypervalent iodine reagent that provides a mild and selective method for oxidizing alcohols to ketones.

Furthermore, oxidative fragmentation of a bicyclic intermediate, formed via photocycloaddition, can be used to introduce a functionalized side chain. cdnsciencepub.com The Baeyer-Villiger oxidation, which converts a ketone to an ester using a peroxyacid, is another relevant transformation for cyclobutanones, allowing for selective bond cleavage and functionalization. nih.govdntb.gov.ua

Metal-Catalyzed Coupling Reactions in Scaffold Construction

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to construct complex molecular architectures from simpler, readily available fragments. For the synthesis of this compound, these reactions could be employed to form the C-C bond linking the cyclobutyl moiety and the pentanoate chain.

Palladium-Catalyzed Cross-Coupling: Reactions like the Mizoroki-Heck, Suzuki, and Stille couplings are powerful tools for C-C bond formation. nih.gov A strategy could involve coupling a cyclobutyl-organometallic species with a halogenated pentanoate derivative, or vice versa. For example, a palladium catalyst can facilitate the coupling of an α-bromocarbonyl compound with an allylic alcohol to generate dicarbonyl compounds. nih.gov

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are often used for similar transformations and can offer different reactivity and cost advantages. The Tavs reaction, for instance, is a transition-metal-catalyzed C-P cross-coupling that can be adapted for C-C bond formation. beilstein-journals.org

Copper-Catalyzed Reactions: Copper catalysis is increasingly used in cross-coupling and ring-expansion reactions, providing an efficient means to construct and functionalize ring systems. escholarship.org

These methods offer high functional group tolerance and can be rendered stereoselective through the use of chiral ligands, providing precise control over the final molecular structure. acs.org

Grignard Reagent Applications in Carbonyl Chemistry

Grignard reagents, organomagnesium halides (R-MgX), are powerful carbon-based nucleophiles widely used for the formation of carbon-carbon bonds. masterorganicchemistry.comleah4sci.com Their reaction with carbonyl compounds is a fundamental transformation in organic synthesis. libretexts.org In the context of synthesizing this compound, a plausible retrosynthetic analysis suggests that a Grignard reagent could be employed to introduce the pentanoate side chain onto a suitable cyclobutane precursor.

One hypothetical approach involves the reaction of a Grignard reagent derived from a 5-halopentanoate with 3-oxocyclobutanecarbaldehyde. The Grignard reagent, acting as a nucleophile, would attack the electrophilic carbonyl carbon of the aldehyde, forming a secondary alcohol upon acidic workup. Subsequent oxidation of this alcohol would yield the target ketone, this compound.

A key consideration in this approach is the choice of the Grignard reagent. The ester functionality within the pentanoate chain is also susceptible to attack by Grignard reagents. masterorganicchemistry.comleah4sci.com Therefore, protection of the ester group or the use of a more selective organometallic reagent might be necessary to avoid unwanted side reactions.

Alternatively, the reaction of a Grignard reagent with an ester can lead to the formation of a tertiary alcohol through a double addition mechanism. masterorganicchemistry.comleah4sci.com This pathway, however, is not directly applicable to the synthesis of the target molecule, which contains a ketone.

Table 1: Plausible Grignard-based approach to a precursor of this compound

ElectrophileGrignard ReagentProduct after WorkupSubsequent Step
3-OxocyclobutanecarbaldehydeBrMg(CH₂)₄CO₂Et (protected)Ethyl 5-(3-hydroxy-1-oxocyclobutyl)pentanoateOxidation

It is important to note that while the principles of Grignard chemistry are well-established, their specific application to the synthesis of this compound is not extensively documented in the literature, and the proposed routes are based on established reactivity patterns.

Stereoselective Synthesis Approaches for this compound

The presence of a substituted cyclobutane ring in this compound introduces the possibility of stereoisomerism. The development of synthetic methods that control the three-dimensional arrangement of the substituents on the cyclobutane ring is crucial for accessing specific stereoisomers, which can have distinct biological activities.

The synthesis of 1,3-disubstituted cyclobutanes, such as the target molecule, can lead to the formation of cis and trans diastereomers. Diastereoselective synthesis aims to produce one diastereomer preferentially over the other.

One common strategy for achieving diastereoselectivity in the synthesis of 1,3-disubstituted cyclobutanes is the stereoselective reduction of a 3-substituted cyclobutanone precursor. acs.org For instance, the reduction of a cyclobutanone with a pre-existing substituent at the 3-position can lead to the formation of either the cis or trans alcohol, depending on the reducing agent and the nature of the substituent. Subsequent functionalization would then lead to the desired 1,3-disubstituted pattern. A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been developed, which features a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. acs.org

Another powerful tool for constructing cyclobutane rings with defined stereochemistry is the [2+2] cycloaddition reaction. These reactions involve the joining of two alkene components to form a four-membered ring. The stereochemistry of the resulting cyclobutane is often dependent on the stereochemistry of the starting alkenes and the reaction conditions. While thermal [2+2] cycloadditions are often stereospecific, photochemical and metal-catalyzed variants offer a broader scope and opportunities for stereocontrol. researchgate.net

Table 2: Examples of Diastereoselective Syntheses of 1,3-Disubstituted Cyclobutanes

Starting MaterialReaction TypeKey Reagent/CatalystDiastereomeric Ratio (cis:trans)Reference
3-Substituted CyclobutanoneHydride ReductionLiAlH(OtBu)₃>95:5 researchgate.net
Cyclobutylidene Meldrum's acid derivativeReductionNaBH₄High cis selectivity acs.org
Bicyclo[1.1.0]butaneCycloadditionTriazolinedioneHigh cis selectivity rsc.org

To achieve enantioselective synthesis, where one enantiomer of a chiral molecule is formed in excess over the other, chemists often employ chiral auxiliaries or organocatalysts.

A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate, directs a stereoselective reaction, and is then removed. For the synthesis of an enantiomerically enriched precursor to this compound, one could envision attaching a chiral auxiliary to a cyclobutanone precursor. The auxiliary would then direct the addition of a nucleophile to one face of the carbonyl group, leading to a specific stereoisomer. Subsequent removal of the auxiliary would furnish the chiral product. For example, enantioselective alkylation of ketones can be achieved via the use of chiral, non-racemic lithioenamines derived from chiral amines. uoa.gr

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. Chiral amines, thioureas, and squaramides are common organocatalysts that can activate substrates and control the stereochemical outcome of a reaction. mdpi.commdpi.com For instance, the Michael addition of a nucleophile to a cyclobutenone, catalyzed by a chiral organocatalyst, could be a viable route to an enantiomerically enriched 3-substituted cyclobutanone, a key intermediate for the target molecule. nih.govnih.gov This approach allows for the formation of a new carbon-carbon bond while setting the stereochemistry at the 3-position of the cyclobutane ring.

Table 3: Potential Enantioselective Approaches to 3-Substituted Cyclobutanone Precursors

ApproachKey ComponentTypical Enantiomeric Excess (ee)
Chiral Auxiliary-mediated AlkylationChiral imine/enamine87-100%
Organocatalytic Michael AdditionChiral amine or thiourea (B124793) catalyst76-99%

The development of these advanced synthetic methodologies provides a toolkit for the construction of complex molecules like this compound with a high degree of control over their three-dimensional structure.

Mechanistic Investigations and Chemical Transformations of Ethyl 5 3 Oxocyclobutyl Pentanoate

Reactivity Profiles of the Beta-Keto Ester Functionality

The beta-keto ester moiety in ethyl 5-(3-oxocyclobutyl)pentanoate is a cornerstone of its chemical behavior, offering multiple sites for both nucleophilic and electrophilic attack.

Detailed Studies of Enolization and Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between the keto and enol forms. libretexts.orgresearchgate.net The equilibrium position is influenced by factors such as solvent polarity and the presence of intramolecular hydrogen bonding. researchgate.netchemrxiv.org In non-polar solvents, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. Conversely, polar solvents can stabilize the keto form.

The enol form is a key intermediate in many reactions of β-keto esters, as the enolate, formed upon deprotonation, is a potent nucleophile. The presence of two distinct carbonyl groups in this compound, one in the cyclobutyl ring and one in the ester side chain, could theoretically lead to different enol or enolate structures, although enolization involving the β-dicarbonyl system is generally favored.

Table 1: Factors Influencing Keto-Enol Equilibrium

FactorInfluence on Equilibrium
Solvent Polarity Polar solvents favor the keto form; non-polar solvents favor the enol form.
Temperature Generally, higher temperatures favor the enol form.
Concentration Higher concentrations can favor the intermolecularly hydrogen-bonded enol dimer.
Intramolecular Hydrogen Bonding Stabilizes the enol form, particularly in the gas phase or non-polar solvents.

Nucleophilic Additions to the Activated Carbonyl Centers

The carbonyl groups of the β-keto ester are susceptible to nucleophilic attack. The reactivity of these centers is influenced by both steric and electronic factors. The ketone on the cyclobutyl ring and the ester carbonyl present different environments for incoming nucleophiles. Reactions such as reduction with hydride reagents (e.g., sodium borohydride) or addition of organometallic reagents (e.g., Grignard reagents) can occur at these sites. Selective reaction at one carbonyl over the other can be a synthetic challenge, often requiring careful choice of reagents and reaction conditions.

Electrophilic Substitution Reactions at the Alpha-Carbon

The α-carbon, situated between the two carbonyl groups, is acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate is a soft nucleophile and readily participates in a variety of electrophilic substitution reactions. Common transformations include alkylation, acylation, and halogenation. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, allowing for the elaboration of the molecular scaffold. The choice of base, solvent, and electrophile are critical in controlling the outcome of these reactions and preventing side reactions such as O-alkylation or polyalkylation.

Transformations Involving the Cyclobutyl Ring System

The strained four-membered ring of this compound is a key structural feature that dictates a unique set of chemical transformations, often driven by the release of ring strain.

Ring-Opening Reactions and Mechanistic Pathways of Rearrangements

The cyclobutyl ring can undergo a variety of ring-opening reactions and rearrangements, particularly when the ketone functionality is transformed into a suitable precursor. For instance, conversion of the cyclobutyl ketone to a cyclobutanol (B46151) opens up pathways for palladium-catalyzed C-C bond cleavage. acs.orgacs.org This can lead to the formation of linear chains with the introduction of new functional groups. acs.org The mechanism often involves oxidative addition of the C-C bond to a low-valent palladium catalyst, followed by further transformations. chemrxiv.orgnih.gov

Another important rearrangement is the Beckmann rearrangement of the corresponding oxime, which would lead to a lactam, thereby expanding the ring. masterorganicchemistry.comuniv.kiev.ua The regioselectivity of such a rearrangement would be of significant interest.

Selective Functionalization of the Cyclobutyl Ketone

The ketone on the cyclobutyl ring can be selectively functionalized. One notable transformation is the Norrish-Yang cyclization. nih.govchem-station.comnih.gov This photochemical reaction involves intramolecular γ-hydrogen abstraction by the excited ketone, leading to a 1,4-diradical which can then cyclize to form a bicyclo[1.1.1]pentanol derivative. nih.gov This provides a pathway to complex polycyclic structures.

Furthermore, the ketone can be transformed into a variety of other functional groups. For example, reduction can yield the corresponding alcohol, which can then participate in further reactions. The ketone also provides a handle for the introduction of substituents at the adjacent α-positions through enolate chemistry, similar to the β-keto ester system, though with potentially different reactivity due to the strained ring system.

Table 2: Potential Transformations of the Cyclobutyl Ketone

Reaction TypeReagents/ConditionsProduct Type
Reduction NaBH₄, LiAlH₄Cyclobutanol
Wittig Reaction Ph₃P=CHRAlkene
Baeyer-Villiger Oxidation m-CPBA, H₂O₂Lactone
Beckmann Rearrangement 1. NH₂OH, 2. AcidLactam
Norrish-Yang Cyclization Bicyclo[1.1.1]pentanol derivative
Palladium-Catalyzed Ring Opening 1. Reduction to alcohol, 2. Pd catalystLinear, functionalized alkane

Correlation of Ring Strain Energy with Cyclobutyl Reactivity

The reactivity of the cyclobutyl ring in this compound is significantly influenced by its inherent ring strain. Cyclobutane (B1203170) and its derivatives exhibit considerable angle and torsional strain due to the deviation of their bond angles from the ideal sp³ hybridization angle of 109.5°. In cyclobutanone (B123998), the presence of the carbonyl group introduces additional strain. The ring strain energy of cyclobutanone is notably high, calculated to be approximately 120 kJ mol⁻¹. nih.gov This is substantially greater than that of less strained cyclic ketones like cyclopentanone (B42830) (around 41 kJ mol⁻¹) and cyclohexanone (B45756) (around 29 kJ mol⁻¹). nih.gov

This elevated ring strain is a primary determinant of the chemical behavior of the cyclobutyl ketone moiety. The strain can be released in chemical reactions, which provides a thermodynamic driving force for processes that involve the opening of the four-membered ring. pitt.edu For instance, in photochemical reactions, the high ring strain in cyclobutanone facilitates Norrish Type-I reactions, which involve the cleavage of the α-carbon-carbon bond. nih.govrsc.org This bond fission is energetically more favorable in cyclobutanone compared to cyclopentanone or cyclohexanone because the bond extension helps to alleviate the ring strain. nih.govrsc.org

The increased s-character in the C-H bonds of strained rings like cyclobutane can also affect the acidity of the α-protons. acs.org However, the generation of an enolate, which involves the formation of a double bond within the ring, can be disfavored by the ring strain. acs.org The interplay between these opposing factors—increased C-H acidity and destabilization of the enolate—governs the reactivity of the cyclobutyl ring in base-catalyzed reactions. Studies on the relative rates of enolization for cyclic ketones have shown that cyclobutanone has a high tendency to enolize. acs.org

The following table provides a comparative overview of the ring strain energies in different cyclic ketones, illustrating the significant strain present in the cyclobutyl system.

Cyclic KetoneRing Strain Energy (kJ mol⁻¹)
Cyclobutanone~120 nih.gov
Cyclopentanone~41 nih.gov
Cyclohexanone~29 nih.gov

Reactions at the Pentanoate Chain

The pentanoate chain of this compound possesses two primary sites for chemical transformation: the ester group and the α-carbon to the ester.

Modifications of the Ester Group (e.g., Hydrolysis, Transesterification, Reduction)

The ethyl ester group can undergo a variety of modifications to yield different functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is a reversible reaction that is typically driven to completion by using a large excess of water. chemguide.co.uklibretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which can then be protonated to give the free carboxylic acid. chemguide.co.uklibretexts.org

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. nih.gov This reaction is often an equilibrium process, and strategies such as using a large excess of the new alcohol or removing the ethanol (B145695) that is formed can be employed to drive the reaction to completion. nih.gov Various catalysts, including acids, bases, and organometallic compounds, can be used to facilitate transesterification. nih.govnih.gov

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The ketone group in the cyclobutyl ring would also likely be reduced under these conditions. Selective reduction of the ester in the presence of the ketone can be challenging and may require specific reagents or protecting group strategies.

The following table summarizes the transformations of the ester group in this compound.

ReactionReagentsProduct
Acid-Catalyzed HydrolysisH₃O⁺, heat5-(3-oxocyclobutyl)pentanoic acid
Base-Catalyzed Hydrolysis (Saponification)1. NaOH, H₂O, heat2. H₃O⁺5-(3-oxocyclobutyl)pentanoic acid
TransesterificationR'OH, acid or base catalystAlkyl 5-(3-oxocyclobutyl)pentanoate
ReductionLiAlH₄, then H₂O5-(3-hydroxycyclobutyl)pentan-1-ol

Alpha-Substitutions and Alkylations on the Pentanoate Backbone

The carbon atom alpha to the ester group in the pentanoate chain is acidic and can be deprotonated by a suitable base to form an enolate ion. This enolate can then act as a nucleophile in reactions with various electrophiles, allowing for the introduction of substituents at the alpha position.

Alkylation of the alpha-carbon can be achieved by treating the ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide. The choice of base and reaction conditions is crucial to ensure complete enolate formation and to avoid side reactions such as self-condensation of the ester.

Multi-Component Reactions Incorporating this compound as a Key Substrate

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govmdpi.comnih.gov this compound, with its ketone and ester functionalities, has the potential to be a valuable substrate in various MCRs.

The ketone group on the cyclobutyl ring can participate in a number of well-known MCRs. For example, it could potentially be used in a Biginelli-type reaction with an aldehyde and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, although the strained nature of the cyclobutyl ring might influence the reaction outcome. Similarly, it could be a component in a Hantzsch dihydropyridine (B1217469) synthesis.

The ester functionality, particularly the enolizable alpha-protons on the pentanoate chain, could also be involved in MCRs. For instance, it could participate as the active methylene (B1212753) component in reactions like the Knoevenagel condensation, which is often a key step in domino MCR sequences. scispace.com

While specific examples of MCRs involving this compound are not extensively documented in the literature, its structural features suggest its applicability in the design of novel MCRs for the synthesis of complex molecules containing a cyclobutane ring and a functionalized side chain.

Advanced Spectroscopic and Structural Elucidation Studies of Ethyl 5 3 Oxocyclobutyl Pentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Detailed ¹H NMR Chemical Shift and Spin-Spin Coupling Constant Analysis

¹H NMR spectroscopy provides information on the chemical environment of each proton in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, while spin-spin coupling constants (J) reveal information about adjacent protons. For Ethyl 5-(3-oxocyclobutyl)pentanoate, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl ester group, the pentanoate chain, and the oxocyclobutyl ring.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CH₃ (ethyl) 1.25 Triplet 7.1
-CH₂- (ethyl) 4.12 Quartet 7.1
-CH₂-C=O (pentanoate) 2.30 Triplet 7.5
-CH₂-CH₂-C=O 1.65 Multiplet
-CH₂-CH₂-CH₂- 1.55 Multiplet
-CH₂- (cyclobutyl) adjacent to side chain 2.0-2.2 Multiplet
-CH- (cyclobutyl) 3.0-3.3 Multiplet

In-Depth ¹³C NMR Spectroscopic Investigations

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of the non-equivalent carbons and information about their chemical nature (e.g., carbonyl, aliphatic). The predicted ¹³C NMR spectrum of this compound would display signals corresponding to the eleven carbon atoms in its structure.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ (ethyl) 14.2
-CH₂- (ethyl) 60.3
-C=O (ester) 173.5
-CH₂-C=O (pentanoate) 34.1
-CH₂-CH₂-C=O 24.8
-CH₂-CH₂-CH₂- 28.7
-CH₂- (cyclobutyl) adjacent to side chain 31.5
-CH- (cyclobutyl) 48.0
-CH₂-C=O (cyclobutyl) 41.0

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to trace the spin systems of the ethyl group and the pentanoate chain, as well as the connectivity within the cyclobutyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would confirm the assignments made in the 1D ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like the carbonyl groups) and for connecting the different fragments of the molecule, such as linking the pentanoate chain to the cyclobutyl ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. researchgate.net For this compound (C₁₁H₁₈O₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Predicted HRMS Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ 199.1329 (Hypothetical)

Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Subunits

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. researchgate.net This fragmentation pattern provides valuable information about the structure of the molecule by revealing its constituent subunits. The MS/MS spectrum of the [M+H]⁺ ion of this compound would be expected to show characteristic losses corresponding to the ethyl ester group and fragmentation of the pentanoate chain and cyclobutyl ring.

Predicted MS/MS Fragmentation of [M+H]⁺ for this compound

Precursor Ion (m/z) Predicted Fragment Ions (m/z) Plausible Neutral Loss / Fragment Structure
199.13 171.10 Loss of C₂H₄ (ethylene) from the ethyl ester
199.13 153.12 Loss of C₂H₅OH (ethanol)
199.13 125.09 Cleavage of the pentanoate chain
199.13 83.05 Fragment corresponding to the oxocyclobutyl ring

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational modes. For this compound, the IR spectrum is characterized by key absorptions arising from its ester and ketone moieties, as well as its hydrocarbon framework.

The most prominent features in the IR spectrum of this compound are the carbonyl (C=O) stretching vibrations. The presence of two distinct carbonyl groups—one in an ester and one in a four-membered ring ketone—results in two separate, strong absorption bands.

Ketone Carbonyl (C=O) Stretch: The carbonyl group within the cyclobutyl ring is subject to significant ring strain. This strain forces the C-C(O)-C bond angles to be smaller than the ideal 120° for sp² hybridized carbons, leading to increased s-character in the C=O bond. Consequently, the bond is stronger and vibrates at a higher frequency. The absorption for a ketone in a four-membered ring typically appears at a high wavenumber, generally in the range of 1780-1760 cm⁻¹ .

Ester Carbonyl (C=O) Stretch: The ethyl ester group is a saturated, aliphatic ester. This type of carbonyl group gives rise to a strong, characteristic absorption band. For aliphatic esters, this stretching vibration is consistently observed in the region of 1750-1735 cm⁻¹ . nih.gov

The distinct positions of these two carbonyl bands allow for the unambiguous identification of both the strained cyclic ketone and the acyclic ester functionalities.

Table 1: Predicted Carbonyl (C=O) Stretching Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Key Influencing Factor
Cyclobutyl Ketone 1780-1760 High ring strain

Beyond the carbonyl region, the IR spectrum provides further structural information through the analysis of C-H and C-O vibrations.

C-H Stretching and Bending: The molecule contains both sp³ and sp²-hybridized carbon atoms (the latter in the carbonyl groups). The stretching vibrations of C-H bonds attached to sp³ carbons in the cyclobutyl and pentanoate chains are expected to appear just below 3000 cm⁻¹, typically in the 2975-2845 cm⁻¹ region. nist.gov Bending vibrations for these CH₂ and CH₃ groups will be observed in the fingerprint region, around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (symmetric bending).

C-O Stretching: The ester functional group is also characterized by two distinct C-O single bond stretching vibrations between 1300 and 1000 cm⁻¹. nih.gov These are often referred to as the C-O-C asymmetric and symmetric stretches. For an ethyl ester, a strong, prominent band corresponding to the C-O stretch adjacent to the carbonyl group (acyl-oxygen stretch) is expected around 1250-1230 cm⁻¹ . nist.gov A second C-O stretching band (alkyl-oxygen stretch) is typically found in the 1100-1030 cm⁻¹ range.

Table 2: Predicted C-H and C-O Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C-H Stretch (sp³) Alkyl chains, cyclobutane (B1203170) ring 2975-2845
C-O Stretch (acyl-O) Ester 1250-1230

Advanced X-ray Crystallography and Diffraction Studies for Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and conformational arrangements of the molecule in the solid state.

As of the latest literature review, no publically available X-ray crystallography or diffraction data for this compound could be located. Therefore, the exact solid-state structure, including intermolecular interactions and crystal packing, has not been experimentally determined or reported. Such a study, if conducted, would provide valuable insight into the conformation of the flexible pentanoate chain relative to the rigid, strained cyclobutyl ring.

Table 3: List of Chemical Compounds

Compound Name

Theoretical and Computational Investigations of Ethyl 5 3 Oxocyclobutyl Pentanoate

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the microscopic world of molecules. For Ethyl 5-(3-oxocyclobutyl)pentanoate, these calculations can predict its three-dimensional structure, conformational preferences, and the distribution of electrons, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Studies of Conformational Preferences

The conformational landscape of this compound is primarily dictated by the puckering of the cyclobutane (B1203170) ring and the rotational freedom of the ethyl pentanoate chain. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. ua.es This puckering creates two distinct positions for substituents: axial and equatorial. In substituted cyclobutanes, the bulkier substituent generally prefers the equatorial position to minimize steric interactions. nih.govsapub.org

For this compound, the ethyl pentanoate group is the substituent on the cyclobutane ring. Due to its size, it is expected to predominantly occupy the equatorial position in the most stable conformer. Density Functional Theory (DFT) calculations, a common and reliable computational method, can be employed to determine the precise puckering angle and the energy difference between the axial and equatorial conformers. nih.govresearchgate.net

The ethyl pentanoate chain itself has multiple rotatable bonds, leading to a variety of possible conformations. DFT studies would typically involve a systematic search of the potential energy surface to identify the global minimum energy structure, which represents the most populated conformation at equilibrium. This would involve optimizing the geometry of various initial structures and comparing their final energies.

Table 1: Predicted Conformational Data for this compound

ParameterPredicted ValueMethod
Most Stable ConformerEthyl pentanoate group in equatorial positionGeneral principles of conformational analysis
Cyclobutane Ring Puckering Angle~25-30 degreesBased on studies of substituted cyclobutanes
Energy Difference (Axial vs. Equatorial)Equatorial lower in energyGeneral principles of conformational analysis

Note: The values in this table are theoretical predictions based on computational studies of similar molecules and general principles of conformational analysis. Specific DFT calculations for this compound would be required for precise values.

Analysis of HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite.

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group in the cyclobutanone (B123998) ring, which has non-bonding lone pair electrons. The LUMO is likely to be the π* antibonding orbital of the same carbonyl group. The presence of the electron-withdrawing ester group in the side chain can have a modest influence on the energies of these orbitals.

Computational methods like DFT can be used to calculate the energies of the HOMO and LUMO and visualize their spatial distribution. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO EnergyRelatively highIndicates potential for nucleophilic character at the carbonyl oxygen
LUMO EnergyRelatively lowIndicates potential for electrophilic character at the carbonyl carbon
HOMO-LUMO GapModerateSuggests moderate reactivity

Note: The values in this table are qualitative predictions based on the electronic structure of similar keto-esters. Precise energy values would require specific DFT calculations.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction mechanism and understand the factors that control the reaction rate and selectivity.

Computational Elucidation of Enolization Pathways

Ketones with α-hydrogens, such as the 3-oxocyclobutyl moiety in this compound, can exist in equilibrium with their enol tautomers. Enolization is a key step in many reactions of ketones, including alkylation and aldol (B89426) condensation. The regioselectivity of enolization in unsymmetrical ketones can often be controlled by the reaction conditions. nih.gov

In the case of this compound, enolization can occur on either side of the carbonyl group. Computational studies can be used to determine the relative energies of the two possible enolates and the activation energies for their formation. This would involve locating the transition state structures for the proton abstraction from the α-carbons. The calculations would likely show that the formation of the less substituted enolate is kinetically favored under non-equilibrating conditions (using a strong, sterically hindered base), while the more substituted enolate is thermodynamically more stable. nih.gov The ethyl pentanoate substituent would exert an electronic effect on the acidity of the α-protons, which can be quantified through computational analysis.

Mechanistic Insights into Alkylation and Cycloaddition Reactions

Alkylation: The enolate of this compound can act as a nucleophile in alkylation reactions. rsc.orgtdl.org Computational studies can provide detailed insights into the transition state of the alkylation step, helping to understand the factors that influence the stereoselectivity of the reaction, especially when a chiral alkylating agent or catalyst is used. The calculations can model the approach of the electrophile to the enolate and determine the energies of the different possible transition states leading to various stereoisomeric products. nih.gov

Cycloaddition: Cyclobutanone can participate in various cycloaddition reactions. acs.orgnih.gov For instance, the carbonyl group can act as a dienophile in Diels-Alder reactions, or the enol form can participate in [4+2] cycloadditions. Computational chemistry can be used to explore the feasibility of different cycloaddition pathways, predict the stereochemical outcome, and analyze the orbital interactions that govern the reaction. nih.gov By calculating the activation barriers for different modes of cycloaddition, it is possible to predict which reaction is most likely to occur under specific conditions.

Spectroscopic Property Predictions and Validation

Computational methods can accurately predict various spectroscopic properties of molecules, which can be invaluable for their identification and characterization, especially for novel compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a mature area of computational chemistry. nih.govmestrelab.comualberta.ca By calculating the magnetic shielding tensors of the different nuclei (¹H and ¹³C) in the molecule, it is possible to predict their chemical shifts with a high degree of accuracy. These predicted spectra can then be compared with experimental data for validation. For this compound, computational predictions would be particularly useful for assigning the signals of the protons and carbons in the cyclobutane ring, which can be complex due to the ring puckering and the presence of stereoisomers.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Notes
Carbonyl (C=O) in ring~208-212Typical for a cyclobutanone
Carbonyl (C=O) in ester~173-175Typical for an ethyl ester
CH₂ in ester (O-CH₂)~60-62Typical for an ethyl ester
CH in ring (adjacent to C=O)~45-50Influenced by the carbonyl group
CH in ring (with substituent)~35-40Influenced by the ethyl pentanoate chain
CH₂ in ring~20-25Typical for a cyclobutane ring
CH₂ in chain~20-35Multiple signals expected
CH₃ in ester~14-15Typical for an ethyl group

Note: These are approximate chemical shift ranges based on computational models and data for similar functional groups. researchgate.net Precise values require specific calculations.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies and intensities of a molecule, which can be used to generate a theoretical IR spectrum. nih.govresearchgate.netdocbrown.infospectroscopyonline.com For this compound, the most characteristic IR absorption bands would be the C=O stretching vibrations of the ketone and the ester groups. The ketone C=O stretch in a four-membered ring is typically found at a higher frequency (around 1780 cm⁻¹) due to ring strain, while the ester C=O stretch appears around 1735-1750 cm⁻¹. spectroscopyonline.com The C-O stretching vibrations of the ester group would also be prominent in the fingerprint region. spectroscopyonline.com

Table 4: Predicted Key IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
Ketone C=O~1780Stretching
Ester C=O~1735-1750Stretching
C-H (sp³)~2850-3000Stretching
Ester C-O~1150-1250Stretching

Note: These are characteristic frequency ranges. The exact positions can be influenced by the molecular environment and would be more precisely determined by ab initio or DFT calculations.

Calculated NMR Chemical Shifts and Coupling Constants for Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts and coupling constants through computational methods, primarily Density Functional Theory (DFT), serves as a powerful tool to complement and verify experimental findings. For a molecule like this compound, DFT calculations would be invaluable in assigning the signals in its ¹H and ¹³C NMR spectra.

The process typically involves optimizing the molecular geometry of the compound and then calculating the NMR shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The choice of the DFT functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. mdpi.com

For this compound, theoretical calculations would help in distinguishing the chemical shifts of the diastereotopic protons within the cyclobutane ring and the methylene (B1212753) groups of the pentanoate chain. Due to the lack of specific published data for this compound, the following table presents expected ¹H and ¹³C NMR chemical shifts based on computational studies of similar structural fragments like cyclobutanone and ethyl esters. unica.itresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O) in cyclobutanone ring-~205-210
CH next to C=O in cyclobutanone ring~3.0-3.5~45-50
CH₂ in cyclobutanone ring~2.0-2.8~20-30
CH₂ adjacent to cyclobutyl ring~1.8-2.2~30-35
Other CH₂ in pentanoate chain~1.5-1.9~25-30
CH₂ adjacent to ester carbonyl~2.3-2.6~35-40
Ester Carbonyl (C=O)-~170-175
O-CH₂ (ethyl group)~4.0-4.2~60-65
CH₃ (ethyl group)~1.2-1.4~10-15

Note: These are estimated values and the actual calculated and experimental values may vary.

Furthermore, theoretical calculations can predict the coupling constants (J-values) between adjacent protons, which are dependent on the dihedral angles between them, as described by the Karplus equation. This would be particularly useful in determining the stereochemistry of the substituents on the cyclobutane ring.

Theoretical Vibrational Frequency Calculations for IR Spectroscopy

Infrared (IR) spectroscopy is a key method for identifying functional groups in a molecule. Theoretical vibrational frequency calculations, also typically performed using DFT methods, can generate a complete vibrational spectrum of a molecule. worldscientific.comacs.org These calculated spectra can be used to assign the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule.

For this compound, the most characteristic vibrations would be the C=O stretching modes of the ketone in the cyclobutanone ring and the ester group. Computational studies on cyclobutanone have shown that the ring structure influences the carbonyl stretching frequency. worldscientific.comresearchgate.net The puckered nature of the cyclobutane ring and the strain within it affect the vibrational modes. worldscientific.comucl.ac.uk

The table below presents a selection of calculated vibrational frequencies for the key functional groups of this compound, based on data from cyclobutanone and ethyl esters. researchgate.netnist.govchemicalbook.com

Table 2: Predicted IR Vibrational Frequencies for Key Functional Groups of this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Description
C-H stretching (alkyl)2850-3000Vibrations of the C-H bonds in the cyclobutane and pentanoate chains.
C=O stretching (ketone)1780-1800Stretching of the carbonyl group in the cyclobutanone ring. The higher frequency is due to ring strain.
C=O stretching (ester)1735-1750Stretching of the carbonyl group in the ethyl pentanoate moiety.
C-O stretching (ester)1150-1250Stretching of the C-O single bond in the ester group.
Ring deformations (cyclobutane)800-1000Puckering and other deformational modes of the cyclobutane ring. docbrown.info

Note: These are generalized frequency ranges from analogous compounds and would be refined by specific calculations on the target molecule.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While DFT calculations are excellent for studying the properties of a single molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a powerful approach to understand the behavior of molecules in a condensed phase, such as in a solution. nih.govnih.gov MD simulations model the explicit interactions between the solute molecule and the surrounding solvent molecules over time, offering insights into solvation, conformational dynamics, and intermolecular interactions. acs.org

For this compound, an MD simulation would typically place one or more molecules of the ester into a box filled with a chosen solvent (e.g., water, chloroform). The interactions between all atoms are described by a force field. The simulation then calculates the trajectory of each atom over time by solving Newton's equations of motion.

From these trajectories, a wealth of information can be extracted, including:

Solvation Shell Structure: How the solvent molecules arrange themselves around the different parts of the solute molecule, such as the polar carbonyl groups and the nonpolar alkyl chain.

Conformational Preferences: The relative populations of different conformers of the molecule in solution, including the puckering of the cyclobutane ring and the rotation around the single bonds of the pentanoate chain.

Hydrogen Bonding: If a protic solvent is used, the dynamics of hydrogen bond formation and breaking between the solvent and the carbonyl oxygens of the ester and ketone can be analyzed.

Transport Properties: Properties like the diffusion coefficient of the molecule in the solvent can be calculated.

While no specific MD simulations for this compound have been published, studies on other esters in various solvents have demonstrated the utility of this technique in understanding their solution-phase behavior. acs.orgnih.gov Such simulations would provide a detailed picture of how this molecule interacts with its environment, which is crucial for understanding its chemical reactivity and physical properties.

Role of Ethyl 5 3 Oxocyclobutyl Pentanoate As a Versatile Synthetic Intermediate

Precursor in the Total Synthesis of Complex Natural Products

The 3-oxocyclobutyl moiety is a key structural element that can be elaborated into the core of various complex natural products. Synthetic chemists utilize building blocks containing this feature to navigate challenging synthetic pathways.

Strategic Incorporation into Polyketide Architectures

While direct literature on the use of Ethyl 5-(3-oxocyclobutyl)pentanoate in polyketide synthesis is not abundant, the strategic value of the 3-oxocyclobutyl group is evident in the synthesis of diterpenoid natural products like aphidicolin. In a synthetic study toward this family of compounds, a related 3-oxocyclobutyl unit was incorporated into a complex cyclohexenone derivative. mdpi.com The cyclobutane (B1203170) ring in these intermediates is often constructed via a [2+2] cycloaddition, a common strategy for forming four-membered rings. For instance, the reaction between an alkene and trichloroacetyl chloride, followed by a reductive dechlorination with zinc, is a well-established method for creating the 3-oxocyclobutyl skeleton that serves as a cornerstone for further elaboration into complex natural product scaffolds. esmed.orgmdpi.com

Derivatization to Bioactive Cyclobutane-Containing Molecules

The ketone of the cyclobutane ring is a versatile functional group for derivatization. It can be transformed into amines, alcohols, or other functional groups, leading to a diverse range of bioactive molecules. In the synthesis of novel arginase inhibitors, a complex intermediate containing a 3-oxocyclobutyl group was utilized. sci-hub.se This demonstrates how the oxidized cyclobutane ring can be a central feature in the design of potent and selective enzyme inhibitors. The ability to modify this ring system is crucial for creating analogs with improved biological activity and pharmacological properties.

Building Block for Advanced Pharmaceutical Intermediates and Lead Compounds

The structural rigidity and unique stereochemistry of the cyclobutane ring make it a valuable pharmacophore in medicinal chemistry. Intermediates like this compound serve as foundational scaffolds for creating novel drug candidates.

Synthesis of Analogs with Tailored Side Chains for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to drug discovery, guiding the optimization of lead compounds. The 3-oxocyclobutyl moiety is a valuable component in such studies. For example, in the development of potent and selective inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a key building block, tert-butyl (3-oxocyclobutyl)carbamate, was used. researchgate.net The 3-oxocyclobutyl ketone of this intermediate was subjected to reductive amination to create a library of analogs with different side chains. researchgate.net This process allowed researchers to systematically probe the inhibitor's binding site and establish a clear SAR, ultimately leading to the identification of compounds with low nanomolar potency. researchgate.net This approach highlights how the 3-oxocyclobutyl core can be used to anchor different functionalities, enabling a thorough exploration of the chemical space around a biological target.

A similar strategy was employed in the synthesis of the DOT1L inhibitor EPZ-5676, a compound investigated for its potential in treating leukemia. The synthesis involved the coupling of a synthon containing a 3-oxocyclobutyl group, specifically Benzyl (B1604629) 3-(3-oxocyclobutyl)propanoate, with another complex fragment. The resulting amine was further elaborated to yield the final drug candidate. esmed.org The use of this cyclobutane-containing building block was critical for achieving the desired molecular geometry and biological activity.

Table 1: Examples of 3-Oxocyclobutyl Intermediates in Pharmaceutical Synthesis This table is interactive. Click on the headers to sort the data.

Intermediate Name Application Synthetic Transformation Reference
Benzyl 3-(3-oxocyclobutyl)propanoate Synthesis of DOT1L inhibitor EPZ-5676 Reductive amination esmed.org
tert-Butyl (3-oxocyclobutyl)carbamate Synthesis of NAAA inhibitors for SAR Reductive amination researchgate.net

Application in the Construction of Heterocyclic Compound Libraries

The functional groups of this compound can be used to construct a variety of heterocyclic systems, which are a cornerstone of many compound libraries for high-throughput screening. The ketone can participate in condensation reactions with binucleophilic reagents to form heterocycles. For instance, reaction with hydrazines could yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could lead to isoxazoles. The ester moiety can be converted into an amide, which can then be used in cyclization reactions. While specific examples starting from this compound are not prominently featured in available literature, the synthetic potential for creating such libraries is clear based on the known reactivity of β-ketoesters and related compounds.

Utility in Materials Science and Polymer Chemistry Research

Currently, there is no documented evidence in the available scientific literature or patent landscape to suggest the application of this compound in the fields of materials science or polymer chemistry. Its utility appears to be concentrated in the areas of organic synthesis and medicinal chemistry.

Chiral Pool Applications and Strategies for Stereochemical Control in Downstream Syntheses

Information regarding the use of this compound in chiral pool applications and specific strategies for stereochemical control in its downstream reactions is not available in the surveyed scientific literature.

Conclusion and Future Research Perspectives

Summary of Key Synthetic Achievements and Fundamental Mechanistic Understanding

Currently, there are no specific, documented synthetic achievements for Ethyl 5-(3-oxocyclobutyl)pentanoate in peer-reviewed scientific literature. However, its structure suggests several plausible synthetic routes that could be explored. The fundamental mechanistic understanding of these proposed pathways is rooted in well-established organic reactions.

One logical approach involves the construction of the cyclobutane (B1203170) ring as a key step. A photochemical [2+2] cycloaddition between an appropriate ethylene (B1197577) derivative and a vinyl ketone could be a viable strategy. acs.orgnih.govsci-hub.se For instance, the cycloaddition of a vinylogous silyl (B83357) enol ether with an acrylate (B77674) derivative, followed by hydrolysis and further functional group manipulation, could lead to the target molecule. The mechanism of such photocycloadditions typically involves the formation of a diradical intermediate upon photoexcitation, which then collapses to form the four-membered ring. baranlab.org The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents and the reaction conditions. rsc.org

Alternatively, a tandem catalytic approach could be employed. For example, a cobalt-catalyzed [2+2] cycloaddition of ethylene with a suitable enyne precursor could form a vinylcyclobutene, which could then be further functionalized. nih.gov Such tandem reactions offer the advantage of building molecular complexity in a single pot. nih.govresearchgate.net

Another potential route involves the derivatization of a pre-existing cyclobutane-containing building block. For instance, 3-oxocyclobutanecarboxylic acid, a commercially available starting material, could be a key precursor. google.comgoogle.comchemicalbook.com The carboxylic acid could be subjected to a series of reactions, such as reduction, protection, and chain extension, to introduce the ethyl pentanoate side chain. The reactivity of carboxylic acid derivatives is well-understood, involving nucleophilic acyl substitution as a key transformation. libretexts.orglibretexts.orgyoutube.com

Table 1: Plausible Synthetic Strategies for this compound

Synthetic StrategyKey ReactionMechanistic PrincipleKey Precursors
Photochemical Cycloaddition[2+2] PhotocycloadditionDiradical formation and ring closureEthylene derivative, Vinyl ketone derivative
Tandem CatalysisCobalt-catalyzed [2+2] cycloaddition/hydrovinylationOxidative cyclization and subsequent functionalizationEthylene, Substituted enyne
Precursor DerivatizationFunctional group interconversionNucleophilic acyl substitution, Alkylation3-Oxocyclobutanecarboxylic acid, Pentanoate derivative

Identification of Unexplored Reactivity and Novel Transformation Pathways

The unique combination of a ketone, an ester, and a strained cyclobutane ring in this compound suggests a variety of unexplored reactivity and potential for novel transformation pathways.

The 3-oxo group is a prime site for nucleophilic addition reactions. Reduction of the ketone would yield the corresponding alcohol, introducing a new stereocenter. The diastereoselectivity of this reduction could be influenced by the steric bulk of the pentanoate chain. The ketone could also participate in Wittig-type reactions to introduce exocyclic double bonds or undergo aldol (B89426) condensations. A particularly interesting avenue would be to explore tandem Wittig reaction-ring contraction sequences, which could lead to highly functionalized cyclopropanecarbaldehydes. researchgate.netacs.org

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which opens up a wide range of further transformations. The acid could be converted to other derivatives such as amides or acid chlorides. The ester itself can undergo transesterification or be reduced to the corresponding primary alcohol.

The strained cyclobutane ring imparts unique reactivity. Ring-opening reactions, driven by the release of ring strain, could be initiated under various conditions, including thermal, acidic, or metal-catalyzed pathways. researchgate.net For instance, a copper-catalyzed radical cascade reaction could potentially lead to highly functionalized cyclobutene (B1205218) derivatives. rsc.orgdp.tech The inherent strain of the cyclobutane ring also makes it a useful building block in organic synthesis. baranlab.orgresearchgate.net

Outlook for Novel Methodological Developments and Process Intensification

The synthesis of this compound could benefit significantly from the application of modern synthetic methodologies and process intensification techniques.

Flow chemistry offers a promising alternative to traditional batch synthesis. amf.chacs.orgrsc.orgnih.govresearchgate.net Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for potentially exothermic or hazardous reactions. nih.gov Photochemical reactions, such as the [2+2] cycloaddition mentioned earlier, are particularly well-suited for flow chemistry, as the high surface-area-to-volume ratio of microreactors allows for efficient and uniform irradiation of the reaction mixture. rsc.org

Biocatalysis represents another avenue for the development of a green and efficient synthesis. Enzymes could be employed for the stereoselective reduction of the ketone or the hydrolysis of the ester. The use of biocatalysts can lead to high enantioselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste.

The development of novel catalytic systems could also significantly impact the synthesis of this compound. For example, new catalysts for enantioselective [2+2] cycloadditions could provide access to chiral derivatives of this compound. nih.govresearchgate.net

Potential for Emerging Applications in Diverse Chemical and Interdisciplinary Sciences

While the specific applications of this compound have not been explored, the presence of the cyclobutane moiety suggests potential in several areas of chemical and interdisciplinary sciences.

In medicinal chemistry , cyclobutane rings are increasingly being incorporated into drug candidates to improve their pharmacological properties. nih.govru.nl The rigid cyclobutane scaffold can be used to control the conformation of a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. nih.gov The introduction of a cyclobutane ring can also improve metabolic stability. ru.nl Therefore, this compound and its derivatives could serve as valuable building blocks for the synthesis of novel therapeutic agents. Cyclobutane-containing compounds have shown a range of biological activities, including antimicrobial, antibacterial, and antitumor effects. openmedicinalchemistryjournal.comresearchgate.net

In materials science , cyclobutane derivatives have found applications in the synthesis of novel polymers and supramolecular structures. lifechemicals.com The strained nature of the cyclobutane ring can be exploited to create stress-responsive materials. The bifunctional nature of this compound could allow for its incorporation into polyesters or other polymers, potentially imparting unique thermal or mechanical properties.

The diverse reactivity of this molecule also makes it a potentially useful synthetic intermediate for the construction of more complex molecular architectures. The ability to selectively manipulate the ketone, ester, and cyclobutane functionalities provides a platform for the divergent synthesis of a variety of target molecules. researchgate.netresearchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-(3-oxocyclobutyl)pentanoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves esterification of 5-(3-oxocyclobutyl)pentanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) . Key parameters include:

  • Temperature : Reflux conditions (~78°C) to drive esterification.
  • Catalyst Loading : 1–5 mol% acid catalyst for efficient conversion.
  • Purification : Distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the ester.
  • Yield Optimization : Continuous flow processes in industrial settings improve efficiency (up to 85% yield) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (δ ~4.1 ppm for ester -OCH₂CH₃; δ ~2.5–3.0 ppm for cyclobutyl protons) and ¹³C NMR (δ ~170 ppm for carbonyl) confirm structure .
  • IR : Strong C=O stretch at ~1740 cm⁻¹ and C-O ester vibrations at ~1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]⁺ at m/z 212.14) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-oxocyclobutyl group influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer :

  • Steric Hindrance : The cyclobutyl ring introduces strain, slowing nucleophilic attack at the ester carbonyl. Kinetic studies using amines (e.g., benzylamine) show 2–3× slower rates compared to linear esters .
  • Electronic Effects : The electron-withdrawing oxo group enhances electrophilicity of the carbonyl, favoring hydrolysis under basic conditions (e.g., NaOH/EtOH, 60°C, 90% conversion in 2 h) .
  • Table : Reactivity Comparison with Analogues
CompoundRelative Reactivity (vs. Ethyl Pentanoate)
This compound0.5× (steric hindrance dominates)
Ethyl 5-phenoxypentanoate1.2× (no steric hindrance)

Q. What computational methods are employed to model the conformational dynamics of this compound?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d) level optimizations reveal two stable conformers due to cyclobutyl puckering (energy difference: ~1.2 kcal/mol) .
  • MD Simulations : Solvent (e.g., DMSO) interactions show preferential stabilization of the cis conformer, aligning with experimental NOESY data .
  • Application : Predict regioselectivity in Diels-Alder reactions using frontier molecular orbital (FMO) analysis .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Data Triangulation : Compare cytotoxicity assays (e.g., MTT vs. ATP luminescence) across cell lines (e.g., HeLa, A549) to identify protocol-dependent variability .
  • Metabolic Stability : Use liver microsome assays to assess if rapid hydrolysis (to 5-(3-oxocyclobutyl)pentanoic acid) explains discrepancies in IC₅₀ values .
  • Case Study : A 2024 study attributed conflicting apoptosis data to differences in cellular esterase activity, validated via LC-MS metabolite tracking .

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

  • Methodological Answer :

  • Side Reactions : Cyclobutane ring-opening under acidic conditions; minimize via pH control (pH 4–5) .
  • Catalyst Screening : Heterogeneous catalysts (e.g., Amberlyst-15) reduce oligomerization vs. H₂SO₄ .
  • In Situ Monitoring : ReactIR tracks esterification progress, enabling real-time adjustments to temperature/stirring .

Q. Which chromatographic techniques are optimal for separating diastereomers of this compound derivatives?

  • Methodological Answer :

  • HPLC : Chiralpak IG-3 column (n-hexane/IPA 90:10, 1 mL/min) resolves enantiomers (Rₛ > 1.5) .
  • GC-MS : Cyclodextrin-based columns (e.g., Beta-DEX™) separate volatile diastereomers with <0.1% cross-contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.